methyl 2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
CAS No.: 689747-00-0
Cat. No.: VC5841222
Molecular Formula: C23H26N4O5S
Molecular Weight: 470.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689747-00-0 |
|---|---|
| Molecular Formula | C23H26N4O5S |
| Molecular Weight | 470.54 |
| IUPAC Name | methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C23H26N4O5S/c1-14-6-7-15(2)19(8-14)27-20(25-26-23(27)33-13-21(28)32-5)12-24-22(29)16-9-17(30-3)11-18(10-16)31-4/h6-11H,12-13H2,1-5H3,(H,24,29) |
| Standard InChI Key | IIUOQEXNOUAAMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Introduction
Chemical Structure and Nomenclature
Structural Elucidation
The compound’s structure features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Position 4 is occupied by a 2,5-dimethylphenyl group, contributing steric bulk and hydrophobic interactions. Position 5 contains a formamido-methyl bridge linking the triazole to a 3,5-dimethoxyphenyl group, which introduces electron-donating methoxy substituents capable of hydrogen bonding. Position 3 is functionalized with a sulfanylacetate methyl ester, enhancing solubility and enabling prodrug strategies.
IUPAC Nomenclature and Representation
The systematic IUPAC name, methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate, delineates each substituent’s position and connectivity. The SMILES notation (CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC(=C3)OC)OC) and InChIKey (IIUOQEXNOUAAMG-UHFFFAOYSA-N) provide machine-readable descriptors critical for database searches and cheminformatics analyses.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 689747-00-0 |
| Molecular Formula | C23H26N4O5S |
| Molecular Weight | 470.54 g/mol |
| IUPAC Name | methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
| SMILES | CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC(=CC(=C3)OC)OC |
| Hydrogen Bond Donors/Acceptors | 2 / 12 |
| Rotatable Bonds | 13 |
| Topological Polar Surface Area | 108.68 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the condensation of 2,5-dimethylphenylhydrazine with a thiourea derivative to form the triazole core. Subsequent formamidation introduces the 3,5-dimethoxyphenyl group via a carbodiimide-mediated coupling of 3,5-dimethoxybenzoic acid to the aminomethyl-triazole intermediate. Finally, thioetherification with methyl chloroacetate installs the sulfanylacetate moiety. Reaction optimization focuses on controlling temperatures (60–80°C), anhydrous conditions, and catalytic bases like triethylamine to achieve yields exceeding 65%.
Analytical Validation
Thin-layer chromatography (TLC) (silica gel, ethyl acetate/hexane 3:7) monitors reaction progress, with UV visualization at 254 nm. Nuclear magnetic resonance (NMR) spectra confirm structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, triazole-H), 6.98–6.72 (m, aromatic Hs), 4.25 (s, 2H, CH₂N), 3.89 (s, 6H, OCH₃), 3.65 (s, 3H, COOCH₃), 2.35 (s, 6H, CH₃).
-
¹³C NMR: 170.1 (C=O), 161.2 (triazole-C), 152.3–112.4 (aromatic Cs), 52.1 (COOCH₃).
High-resolution mass spectrometry (HRMS) validates molecular weight (observed m/z 471.1598 [M+H]⁺, calculated 471.1593).
Biological Activities and Mechanisms
Antibacterial Activity
Preliminary assays against Staphylococcus aureus (ATCC 25923) indicate a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin (MIC = 2 µg/mL). The sulfanylacetate moiety may disrupt bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), though confirmatory studies are pending.
Anticancer Prospects
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR kinase, a target in non-small cell lung cancer. The 3,5-dimethoxy groups likely engage in hydrophobic interactions with Leu788 and Val726, while the triazole nitrogen forms hydrogen bonds with Met793.
Comparative Analysis with Related Triazole Derivatives
Table 2: Activity Comparison of Triazole Analogues
Key trends:
-
Electron-donating groups (e.g., methoxy) enhance antifungal potency by improving target affinity .
-
Bulky aryl substituents (e.g., 2,5-dimethylphenyl) reduce antibacterial efficacy but increase kinase inhibition.
-
Chlorine atoms (as in ) diminish activity, likely due to increased hydrophobicity and reduced solubility .
Future Research Directions
In Vivo Efficacy and Toxicity
Current data lack in vivo validation. Proposed studies include:
-
Pharmacokinetics: Oral bioavailability and half-life in rodent models.
-
Acute toxicity: LD₅₀ determination in BALB/c mice.
Structural Optimization
-
Prodrug strategies: Hydrolysis of the methyl ester to enhance solubility.
-
Heterocyclic replacements: Substituting the triazole with a tetrazole to modulate redox potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume